6-Amino-4-hydroxy-5-((2-sulpho-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2-sulphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-4-hydroxy-5-((2-sulpho-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2-sulphonic acid is a complex organic compound with the molecular formula C18H17N3O13S4 and a molecular weight of 611.6 . This compound is known for its applications in the synthesis of azo dyes, which are widely used in various industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-4-hydroxy-5-((2-sulpho-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2-sulphonic acid involves multiple steps. The process typically starts with the diazotization of an aromatic amine, followed by coupling with a naphthol derivative. The reaction conditions often require acidic or alkaline environments to facilitate the formation of the azo bond .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where precise control of temperature, pH, and reactant concentrations is maintained. The batch is diluted with water, acidified, and heated to expel sulfur dioxide. The product is then filtered and washed to obtain a high yield .
Chemical Reactions Analysis
Types of Reactions
6-Amino-4-hydroxy-5-((2-sulpho-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2-sulphonic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones.
Reduction: The azo group can be reduced to form amines.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids like sulfuric acid for diazotization, and bases like sodium hydroxide for coupling reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various azo dyes, which are characterized by their vibrant colors and stability. These dyes are used in textiles, inks, and other applications .
Scientific Research Applications
6-Amino-4-hydroxy-5-((2-sulpho-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2-sulphonic acid is extensively used in scientific research for the synthesis of azo dyes. These dyes are applied in:
Chemistry: Used as indicators and in the study of reaction mechanisms.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic applications.
Industry: Utilized in the production of synthetic fibers and high-performance dyes for silk
Mechanism of Action
The mechanism of action of 6-Amino-4-hydroxy-5-((2-sulpho-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2-sulphonic acid involves the formation of azo bonds through diazotization and coupling reactions. The molecular targets include aromatic amines and naphthol derivatives, which undergo electrophilic substitution to form the final azo compound .
Comparison with Similar Compounds
Similar Compounds
6-Amino-4-hydroxy-2-naphthalenesulfonic acid: Another compound used in azo dye synthesis.
7-Amino-1-naphthol-3-sulfonic acid: Known for its applications in dye production.
Uniqueness
6-Amino-4-hydroxy-5-((2-sulpho-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2-sulphonic acid is unique due to its complex structure, which allows for the formation of highly stable and vibrant azo dyes. Its multiple sulfonic acid groups enhance its solubility and reactivity, making it a valuable compound in various applications .
Properties
CAS No. |
42986-19-6 |
---|---|
Molecular Formula |
C18H17N3O13S4 |
Molecular Weight |
611.6 g/mol |
IUPAC Name |
6-amino-4-hydroxy-5-[[2-sulfo-4-(2-sulfooxyethylsulfonyl)phenyl]diazenyl]naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C18H17N3O13S4/c19-13-3-1-10-7-12(36(25,26)27)8-15(22)17(10)18(13)21-20-14-4-2-11(9-16(14)37(28,29)30)35(23,24)6-5-34-38(31,32)33/h1-4,7-9,22H,5-6,19H2,(H,25,26,27)(H,28,29,30)(H,31,32,33) |
InChI Key |
PLCDVZQLPMRBFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C(C=C(C=C21)S(=O)(=O)O)O)N=NC3=C(C=C(C=C3)S(=O)(=O)CCOS(=O)(=O)O)S(=O)(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.